molecular formula C9H5ClO2 B189066 3-(2-chlorophenyl)prop-2-ynoic acid CAS No. 24654-08-8

3-(2-chlorophenyl)prop-2-ynoic acid

Cat. No.: B189066
CAS No.: 24654-08-8
M. Wt: 180.59 g/mol
InChI Key: GDEUUQMXXWFQTB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of propynoic acid where a chlorine atom is substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Formation of Propargyl Alcohol: The 2-chlorobenzaldehyde undergoes a propargylation reaction to form 2-chlorophenylpropargyl alcohol.

    Oxidation: The propargyl alcohol is then oxidized to form 3-(2-chlorophenyl)-2-propynoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-chlorophenyl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-2-propynoic acid: Similar structure but with the chlorine atom at the meta position.

    3-(4-Chlorophenyl)-2-propynoic acid: Chlorine atom at the para position.

    2-Phenyl-2-propynoic acid: Lacks the chlorine substitution.

Uniqueness

3-(2-chlorophenyl)prop-2-ynoic acid is unique due to the ortho position of the chlorine atom, which influences its chemical reactivity and binding properties. This positional isomerism can lead to different biological activities and applications compared to its meta and para counterparts.

Properties

IUPAC Name

3-(2-chlorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUUQMXXWFQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179397
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID
Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
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Color/Form

CRYSTALS FROM 50% ACETIC ACID & BENZENE

CAS No.

24654-08-8
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Record name o-Chlorophenylpropiolic acid
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Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
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Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
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Melting Point

132.7-133.8 °C
Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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